Nitricholine perchlorate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

7009-91-8 |

|---|---|

Molecular Formula |

C5H13ClN2O7 |

Molecular Weight |

248.62 g/mol |

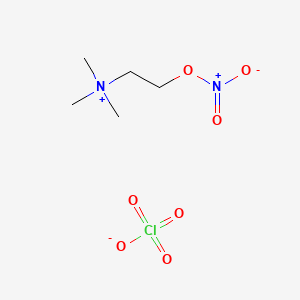

IUPAC Name |

trimethyl(2-nitrooxyethyl)azanium;perchlorate |

InChI |

InChI=1S/C5H13N2O3.ClHO4/c1-7(2,3)4-5-10-6(8)9;2-1(3,4)5/h4-5H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

WBRINARKDCZXPI-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCO[N+](=O)[O-].[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Chemical Reactions Analysis

Formation Reaction

Nitricholine perchlorate is synthesized via a neutralization reaction between nitricholine chloride and perchloric acid (HClO₄):

This reaction occurs in an aqueous medium at room temperature, yielding this compound and hydrochloric acid as a byproduct. The product is typically isolated through solvent evaporation or recrystallization.

Thermal Decomposition

Under elevated temperatures, this compound undergoes decomposition to release chlorine gas (Cl₂) and other products:

This reaction highlights the instability of the perchlorate anion at high temperatures, where ClO₄⁻ acts as an oxidizing agent, facilitating electron transfer processes.

Table 1: Key Thermal Decomposition Products

| Reactant | Conditions | Major Products | Byproducts |

|---|---|---|---|

| This compound | High temperature | Dichlorine gas (Cl₂) | HClO₄, C₅H₁₄N₂O |

Redox Reactions

The perchlorate ion (ClO₄⁻) in this compound participates in redox reactions due to its high reduction potential (+1.38 V). For example, in the presence of reducing agents, ClO₄⁻ is reduced to chloride (Cl⁻) or chlorate (ClO₃⁻), while oxidizing the counterpart species:

This reaction is critical in applications such as disinfection and pyrotechnics, where perchlorate’s oxidizing capacity is exploited .

Interaction with Reducing Agents

This compound reacts vigorously with reducing agents (e.g., alcohols, metals) in acidic or neutral conditions. For instance, with ethanol:

The reaction generates carbon dioxide, water, and hydrochloric acid, demonstrating the compound’s role in oxidation-driven processes.

Stability and Reactivity

-

pH Sensitivity : Stable in neutral and acidic conditions but decomposes in strongly alkaline environments due to hydroxide ion (OH⁻) attack on ClO₄⁻.

-

Light Exposure : Prolonged UV exposure accelerates degradation, producing reactive oxygen species (ROS) such as O₃ and O₂⁻ .

Table 2: Stability Under Environmental Conditions

| Condition | Stability | Degradation Products |

|---|---|---|

| High temperature | Low | Cl₂, HClO₄ |

| Alkaline pH | Low | Cl⁻, OH⁻ |

| UV light | Moderate | ROS (O₃, O₂⁻) |

Research Findings

-

Reduction Potential : The high reduction potential of ClO₄⁻ (+1.38 V) enables this compound to outcompete iodide (I⁻) in biological systems, disrupting thyroid hormone synthesis .

-

Kinetics : Thermal decomposition follows first-order kinetics, with activation energy barriers influenced by the presence of catalysts or impurities.

Q & A

Q. What analytical methods are recommended for quantifying nitricholine perchlorate in environmental or biological matrices?

this compound can be analyzed using liquid chromatography-mass spectrometry (LC/MS) with isotopic confirmation. Key steps include:

- Selectivity : Monitor mass transitions specific to perchlorate (e.g., m/z 83 for ClO₄⁻ after oxygen loss) and validate using the natural isotopic ratio of ³⁵Cl/³⁷Cl (3.0655) .

- Internal Standards : Use isotopically labeled analogs (e.g., ¹⁸O-labeled perchlorate) to correct for matrix effects and instrument variability .

- Method Validation : Follow USEPA protocols for method detection limits (MDL) and practical quantitation limits (PQL) across aqueous, soil, and biota samples .

Q. How can researchers ensure accurate detection of this compound in complex biological samples?

- Sample Preparation : Employ solid-phase extraction or protein precipitation to isolate this compound from biological fluids.

- Instrumentation : Use high-resolution mass spectrometry (HRMS) coupled with ion chromatography (IC-MS/MS) to distinguish perchlorate from interferants like sulfate .

- Quality Control : Include blank samples and spike-recovery experiments to assess contamination and extraction efficiency .

Q. What experimental protocols are used to assess the stability of this compound under environmental conditions?

- Storage Stability : Conduct spiked-sample studies under varying temperatures (e.g., ambient vs. refrigerated) and monitor degradation over 7+ days using LC/MS .

- Photolytic/Oxidative Stability : Expose samples to UV light or oxidizing agents and quantify degradation products via tandem mass spectrometry .

Advanced Research Questions

Q. How should non-monotonic dose-response relationships in this compound toxicity studies be interpreted?

- Experimental Design : Test multiple doses (e.g., 10–100 ppm) across developmental stages, as lower doses may disrupt endocrine pathways while higher doses induce compensatory mechanisms (e.g., thyroid follicle hyperplasia) .

- Mechanistic Studies : Pair hormone level measurements (T3/T4) with histological analysis of thyroid and gonadal tissues to differentiate thyroidal vs. non-thyroidal effects .

- Statistical Models : Apply benchmark dose (BMD) modeling to identify thresholds for adverse effects .

Q. What methodologies resolve contradictions in environmental persistence data for this compound?

- Meta-Analysis : Compare degradation rates across studies, accounting for variables like pH, organic matter, and microbial activity .

- Isotopic Tracing : Use ³⁶Cl-labeled this compound to track environmental fate and transformation products in soil-water systems .

- Cross-Study Validation : Replicate experiments under standardized conditions (e.g., EPA/DoD protocols) to harmonize detection limits and recovery rates .

Q. How can conflicting interpretations of this compound’s reference dose (RfD) in risk assessments be reconciled?

- Data Integration : Incorporate newer toxicokinetic data (e.g., breast milk transfer rates) and population-specific exposure factors (e.g., infant vulnerability) .

- Uncertainty Quantification : Apply probabilistic models to characterize variability in iodine uptake inhibition thresholds and susceptibility subgroups .

- Interagency Collaboration : Alrisk assessments with NAS recommendations while addressing limitations in the IRIS RfD, such as non-adverse effect assumptions .

Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., variable perchlorate levels in food vs. stable environmental detection ), prioritize source-tracking (e.g., agricultural vs. industrial origins) and longitudinal sampling.

- Advanced Instrumentation : For structural elucidation, combine Raman spectroscopy (e.g., Cl-O bond vibrations ) with X-ray crystallography to confirm this compound’s coordination chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.